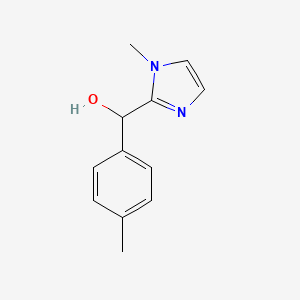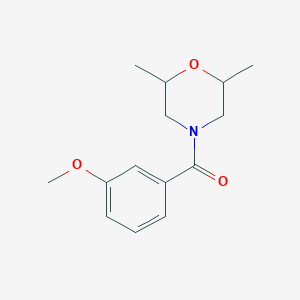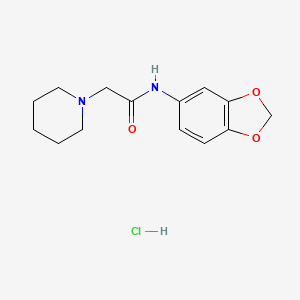![molecular formula C13H10F2N2O4S2 B5081425 N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B5081425.png)
N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide, also known as Difluoromethylthio-NNitrophenylsulfonamide (DNNS), is a chemical compound that has gained interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. DNNS is a sulfonamide derivative that contains a nitro group and a difluoromethylthio group attached to a phenyl ring.
Wirkmechanismus
The mechanism of action of DNNS varies depending on its application. In the case of its anticancer activity, DNNS inhibits the activity of HDACs, which leads to an increase in the acetylation of histones and the activation of tumor suppressor genes. In the case of its antifungal activity, DNNS inhibits the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. In the case of its herbicidal and insecticidal activity, the mechanism of action is not well understood but is thought to involve the disruption of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DNNS vary depending on its application. In the case of its anticancer activity, DNNS has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the case of its antifungal activity, DNNS has been shown to disrupt fungal cell membrane integrity and inhibit fungal growth. In the case of its herbicidal and insecticidal activity, the biochemical and physiological effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DNNS in lab experiments is its high purity and stability. DNNS is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DNNS is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines. Additionally, the mechanism of action of DNNS is not well understood in some applications, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of DNNS. In the field of medicine, further studies are needed to determine the efficacy and safety of DNNS as a potential anticancer agent. In the field of agriculture, further studies are needed to determine the herbicidal and insecticidal activity of DNNS against a wider range of weed and insect species. In the field of materials science, further studies are needed to optimize the photochromic and fluorescent properties of DNNS for use in various applications. Overall, the study of DNNS has the potential to lead to the development of novel therapeutics, pesticides, and materials.
Synthesemethoden
DNNS can be synthesized by reacting 4-(difluoromethylthio)aniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DNNS as a yellow solid with a high yield. The purity of DNNS can be improved by recrystallization from a suitable solvent such as ethanol or acetonitrile.
Wissenschaftliche Forschungsanwendungen
DNNS has been studied for its potential applications in various scientific fields. In medicine, DNNS has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. DNNS has also been studied as a potential antifungal agent, as it has been shown to inhibit the growth of Candida albicans, a common fungal pathogen.
In agriculture, DNNS has been studied as a potential herbicide, as it has been shown to inhibit the growth of various weed species. DNNS has also been studied as a potential insecticide, as it has been shown to have insecticidal activity against the diamondback moth, a common agricultural pest.
In materials science, DNNS has been studied as a potential photochromic material, as it undergoes a reversible color change upon exposure to UV light. DNNS has also been studied as a potential fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O4S2/c14-13(15)22-10-7-5-9(6-8-10)16-23(20,21)12-4-2-1-3-11(12)17(18)19/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEWFCYYQIRWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-{4-[(2-thienylamino)carbonyl]phenyl}-3-furamide](/img/structure/B5081343.png)
![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5081349.png)
![2-bromo-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5081352.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-3-methoxybenzamide](/img/structure/B5081360.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5081375.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5081377.png)
![2-{1-(2,2-dimethylpropyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5081385.png)
![4-(3,5-dichlorophenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5081398.png)


![5-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5081433.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5081440.png)
![N-[5-(1-adamantyl)-2-methylphenyl]acetamide](/img/structure/B5081448.png)
